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Compound of Interest

Compound Name: SAR629

Cat. No.: B15579264

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation

This technical guide provides a comprehensive overview of the discovery, synthesis, and
preclinical and clinical evaluation of SAR441236, a trispecific broadly neutralizing antibody
(bNADb) designed to combat HIV-1 infection. This document is intended for researchers,
scientists, and drug development professionals interested in the core science and
methodologies behind this promising therapeutic candidate.

Introduction

HIV-1 continues to be a major global health challenge, with viral diversity and escape mutations
posing significant hurdles to effective long-term treatment and prevention. Broadly neutralizing
antibodies (bNAbs) have emerged as a promising therapeutic modality due to their ability to
target conserved epitopes on the HIV-1 envelope glycoprotein (Env). However, monotherapy
with single bNAbs often leads to the rapid emergence of resistant viral strains.

SAR441236 is an engineered, trispecific bNAb that simultaneously targets three different
conserved epitopes on the HIV-1 Env, thereby providing exceptional breadth and potency
against a wide range of viral isolates.[1][2] This multi-pronged approach is designed to prevent
viral escape and offer a more durable therapeutic effect.

Discovery of SAR441236
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The discovery of SAR441236 was a result of a rational design and screening process aimed at
identifying the most effective combination of bNAb specificities. The development process
leveraged a panel of well-characterized and potent bNAbs.

Parental Antibody Selection

SAR441236 combines the specificities of three parent monoclonal antibodies, each targeting a
distinct, highly conserved region of the HIV-1 envelope glycoprotein:

e VRCO1-LS: Targets the CD4 binding site (CD4bs), a critical region for viral entry.[2]
o PGDM1400: Binds to a glycan-dependent epitope in the V1/V2 loop region of Env.[2]

e 10E8v4-variant: Recognizes the membrane-proximal external region (MPER) of gp41, a
crucial component of the viral fusion machinery.[2]

These parental antibodies were selected based on their established broad and potent
neutralizing activity against a wide array of HIV-1 strains.

Engineering and Screening of Trispecific Constructs

Dozens of bispecific and trispecific antibody combinations were designed and screened to
identify the optimal construct. The engineering process involved creating a novel IgG-like
scaffold that could accommodate three distinct antigen-binding fragments (Fabs). The final
construct of SAR441236 incorporates these three specificities into a single molecule.
Additionally, amino acid modifications (LS) were introduced into the Fc region to extend the
antibody's half-life.[3]

The screening process involved evaluating the expression levels, binding affinities, and in vitro
neutralization potency of various constructs against a panel of diverse HIV-1 pseudoviruses.
The combination of VRCO01, PGDM1400, and 10E8v4 demonstrated superior breadth and
potency, neutralizing 98% of a 208-virus panel.[1]

Synthesis of SAR441236

The production of SAR441236 is achieved through recombinant expression in mammalian
cells, followed by a multi-step purification process to ensure high purity and activity.
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Vector Desigh and Construction

While the specific vector design for SAR441236 is proprietary, a common approach for
producing multispecific antibodies involves the co-transfection of multiple plasmids, each
encoding a different polypeptide chain of the antibody. For a trispecific antibody like
SAR441236, this would likely involve separate plasmids for the heavy and light chains of each
parental antibody, engineered to assemble into the desired trispecific format.

Expression in Expi293F Cells

SAR441236 is produced using the Expi293F™ transient expression system, which is known for
its ability to generate high yields of recombinant proteins.

Experimental Protocol: Expression of SAR441236 in Expi293F Cells

This protocol is a representative method for the transient expression of trispecific antibodies in
Expi293F cells.

o Cell Culture: Expi293F™ cells are cultured in Expi293™ Expression Medium at 37°C with
>80% relative humidity and 8% CO2 on an orbital shaker.[4] Cells are maintained at a
density of 0.2-5 x 10”6 viable cells/mL.[4]

¢ Transfection:

o On the day of transfection, cells are diluted to a final density of 2.5 x 106 viable cells/mL.

[5]

o Plasmids encoding the heavy and light chains of SAR441236 are co-transfected using a
transfection reagent like ExpiFectamine™ 293.[4][5] The DNA-ExpiFectamine™ complex
is prepared in Opti-MEM™ | medium and incubated for 20-30 minutes at room
temperature before being added to the cell culture.[5]

o Post-Transfection:

o Approximately 16-18 hours post-transfection, ExpiFectamine™ 293 Transfection
Enhancers are added to the culture.[5]

o The cell culture is incubated for 5-7 days to allow for protein expression.[4]
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e Harvest: The cell culture supernatant containing the secreted SAR441236 is harvested by
centrifugation, followed by filtration through a 0.22-pym filter.[6]

Purification

A three-step chromatography process is employed to purify SAR441236 from the cell culture
supernatant.

Experimental Protocol: Purification of SAR441236

This protocol outlines a standard three-step purification process for monoclonal and
multispecific antibodies.

o Protein A Affinity Chromatography (Capture Step):

o

The clarified supernatant is loaded onto a Protein A affinity column.[7]

[¢]

The column is washed with a binding buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl,
pH 8.0) to remove unbound impurities.[8]

[¢]

The bound antibody is eluted using a low pH elution buffer (e.g., 0.1 M citric acid, pH 3.0-
3.5).[8]

[¢]

The eluted fractions are immediately neutralized with a neutralization buffer (e.g., 1 M Tris-
HCI, pH 8.0).[8]

» Dialysis (Buffer Exchange):

o The neutralized antibody solution is dialyzed against a suitable buffer, such as phosphate-
buffered saline (PBS), to remove the elution buffer components and prepare for the next
purification step.

e Size-Exclusion Chromatography (Polishing Step):

o The dialyzed antibody is further purified by size-exclusion chromatography (SEC) to
remove aggregates and other size variants.[9]

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9149950/
https://experiments.springernature.com/articles/10.1007/978-1-0716-1450-1_9
https://www.creative-diagnostics.com/affinity-purification-of-antibodies-protocol.htm
https://www.creative-diagnostics.com/affinity-purification-of-antibodies-protocol.htm
https://www.creative-diagnostics.com/affinity-purification-of-antibodies-protocol.htm
https://www.creative-biolabs.com/drug-discovery/therapeutics/size-exclusion-chromatography-sec-for-antibody-aggregation-analysis.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o A column with a suitable fractionation range for antibodies (e.g., 10,000 to 600,000 Da) is
used.[10]

o The antibody is eluted in a formulation buffer (e.g., PBS), and the monomeric peak
corresponding to SAR441236 is collected.

Mechanism of Action

SAR441236 exerts its antiviral activity by neutralizing HIV-1 through multiple mechanisms,
targeting different stages of the viral entry process.

/l Viral Entry Pathway HIV -> gp120 [style=invis]; gp120 -> CD4 [label="1. Binding",
color="#5F6368"]; CD4 -> CCR5 [label="2. Conformational Change\n& Co-receptor Binding",
color="#5F6368"]; CCR5 -> gp41 [label="3. Fusion", color="#5F6368"]; gp41 -> HostCell
[label="4. Viral Entry", color="#5F6368"];

Il SAR441236 Neutralization SAR441236 -> VRCO01_Fab [style=invis]; SAR441236 ->
PGDM1400_Fab [style=invis]; SAR441236 -> 10E8v4 Fab [style=invis];

/I Viral Entry Pathway HIV -> gp120 [style=invis]; gp120 -> CD4 [label="1. Binding",
color="#5F6368"]; CD4 -> CCRS5 [label="2. Conformational Change\n& Co-receptor Binding",
color="#5F6368"]; CCR5 -> gp41 [label="3. Fusion", color="#5F6368"]; gp41 -> HostCell
[label="4. Viral Entry", color="#5F6368"];

Il SAR441236 Neutralization SAR441236 -> VRCO01_Fab [style=invis]; SAR441236 ->
PGDM1400_Fab [style=invis]; SAR441236 -> 10E8v4_Fab [style=invis];

VRCO1 _Fab -> gp120 [label="Blocks CD4 Binding", dir=back, color="#EA4335",
fontcolor="#202124"]; PGDM1400_Fab -> gp120 [label="Blocks V1/V2 Loop Interaction",
dir=back, color="#EA4335", fontcolor="#202124"]; _10E8v4_Fab -> gp41 [label="Inhibits
Fusion", dir=back, color="#EA4335", fontcolor="#202124"]; } Figure 1: Mechanism of HIV-1
Neutralization by SAR441236.

Preclinical and Clinical Evaluation

SAR441236 has undergone rigorous preclinical and clinical testing to evaluate its safety,
pharmacokinetics, and antiviral activity.
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In Vitro Neutralization

Experimental Protocol: TZM-bl Neutralization Assay

The TZM-bl assay is a standard method for measuring the neutralizing activity of antibodies
against HIV-1.

o Cell Culture: TZM-Dbl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4,
and containing Tat-inducible luciferase and [3-galactosidase reporter genes, are used.[11][12]
[13]

e Assay Procedure:

o Serial dilutions of SAR441236 are incubated with a fixed amount of HIV-1 pseudovirus for
1 hour at 37°C.[14]

o TZM-bl cells are then added to the antibody-virus mixture.
o After a 48-hour incubation, the cells are lysed, and luciferase activity is measured.[14]

o Data Analysis: The percent neutralization is calculated as the reduction in luciferase activity
in the presence of the antibody compared to the virus control. The IC50 value, the
concentration of antibody required to inhibit viral infection by 50%, is then determined.

In Vivo Efficacy in Non-Human Primates

Experimental Protocol: SHIV Challenge in Rhesus Macaques

Rhesus macaques are a widely used animal model for studying HIV-1 infection and evaluating
the efficacy of therapeutic candidates.

« Animal Model: Rhesus macaques are used for SHIV (Simian-Human Immunodeficiency
Virus) challenge studies.[15][16][17][18][19]

o Study Design:

o Animals receive a single intravenous or subcutaneous dose of SAR441236.
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o A control group receives a placebo.

o Five days post-administration, the animals are challenged intrarectally with a mixture of
SHIV strains.[15][20]

» Efficacy Assessment:
o Plasma viral loads are monitored weekly to determine if infection has occurred.[15][18]
o Complete protection is defined as the absence of detectable plasma viremia.

A study in rhesus macaques demonstrated that a single 5 mg/kg intravenous dose of
SAR441236 provided 100% protection against a challenge with a mixture of SHIVs.[1][20]

Phase 1 Clinical Trial

A first-in-human Phase 1 clinical trial (A5377) was conducted to assess the safety,
pharmacokinetics, and antiviral activity of SAR441236 in people with HIV.[2][21]

Study Design:

e The study enrolled both antiretroviral-treated, virologically suppressed individuals and
treatment-naive individuals.[21]

o Participants received single or multiple intravenous or subcutaneous doses of SAR441236
ranging from 0.3 mg/kg to 30 mg/kg, or placebo.[20]

Key Findings:
o Safety: SAR441236 was found to be safe and well-tolerated at all dose levels.[20]

» Pharmacokinetics: The pharmacokinetic profile of SAR441236 was similar to other half-life
extended monoclonal antibodies.[20]

 Antiviral Activity: The study demonstrated modest antiviral activity in HIV-positive individuals.
[20]

Quantitative Data Summary
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The following tables summarize the key quantitative data from preclinical and clinical studies of
SAR441236.

Table 1: In Vitro Neutralization of SAR441236

Parameter Value Reference

Neutralization Breadth 98% (of a 208-virus panel) [1]

Table 2: Preclinical Efficacy of SAR441236 in Rhesus Macaques

Dose Route Protection Reference

5 mg/kg Intravenous 100% (8/8 animals) [20]

Table 3: Pharmacokinetic Parameters of SAR441236 in Humans (Phase 1)

Parameter Value (Mean * SD) Reference
Clearance 137 + 86 mL/day [20]
Volume of Distribution 6.3£24L [20]
Subcutaneous Bioavailability 35+ 7% [20]
Half-life 38 £ 10 days [20]

Table 4: Antiviral Activity of SAR441236 in Humans (Phase 1)

Mean Log10 Viral

Dose Route Load Reduction Reference
(Day 7)

1 mg/kg Intravenous -0.10 [20]

30 mg/kg Intravenous -0.38 [20]
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Analytical Characterization

A suite of analytical techniques is employed to ensure the quality, purity, and consistency of
SAR441236.

Experimental Protocol: Analytical Characterization of Trispecific Antibodies

The following are representative analytical methods for the characterization of trispecific
antibodies.

o Size-Exclusion Chromatography (SEC): Used to assess the purity and quantify the levels of
aggregates and fragments.[9]

o Mobile Phase: Typically a phosphate buffer with a salt concentration (e.g., 150 mM NacCl)
to minimize secondary interactions.

o Detection: UV absorbance at 280 nm.

e Mass Spectrometry (MS): Used to confirm the identity and integrity of the antibody, including
the correct assembly of the different chains and post-translational modifications.[22][23]

o Intact Mass Analysis: Provides the molecular weight of the intact trispecific antibody.

o Peptide Mapping: Involves digesting the antibody into smaller peptides and analyzing
them by LC-MS/MS to verify the amino acid sequence and identify modifications.

Conclusion

SAR441236 represents a significant advancement in the development of antibody-based
therapies for HIV-1. Its trispecific design, targeting three conserved epitopes on the viral
envelope, provides broad and potent neutralization activity and has the potential to overcome
the challenge of viral escape. Preclinical studies demonstrated complete protection in a non-
human primate model, and a Phase 1 clinical trial has established its safety and
pharmacokinetic profile in humans. While the initial antiviral activity observed in humans was
modest, further studies are warranted to explore its potential in combination therapies and for
HIV-1 prevention. The in-depth understanding of its discovery, synthesis, and mechanism of
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action provides a solid foundation for the future development of this and other multispecific
antibody therapeutics.

Workflow Diagrams

1. Parental Antibody Selection
(VRCO1, PGDM1400, 10E8v4)

2. Engineering of Trispecific Constructs
(Novel IgG-like Scaffold, Fc-modification)

3. In Vitro Screening
(Expression, Binding, Neutralization)

4. Lead Candidate Identification
(SAR441236)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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